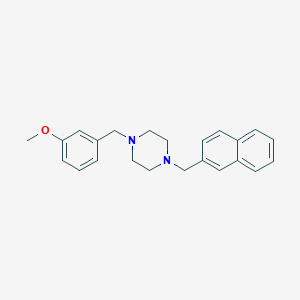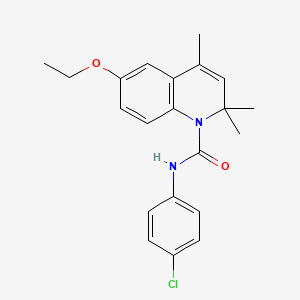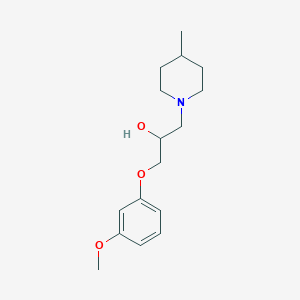
3-(4-Isobutylphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole, une partie pyridine et un groupe isobutylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrazole, suivie de l’introduction du groupe isobutylphényle et de la partie pyridine. Les conditions de réaction exigent souvent l’utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour garantir que le produit souhaité est obtenu avec un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions en lots à grande échelle avec des conditions optimisées pour maximiser l’efficacité. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer la capacité de mise à l’échelle du processus de synthèse. Des mesures de contrôle de la qualité, telles que la chromatographie en phase liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN), sont utilisées pour garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, conduisant à la formation de nouveaux produits.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés ou alcooliques.
4. Applications de recherche scientifique
3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Applications De Recherche Scientifique
3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
Le mécanisme d’action de 3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide partage des similitudes avec d’autres dérivés du pyrazole et des composés hydrazides.
- Des composés tels que 3-(4-Isobutylphényl)-1H-pyrazole-5-carbohydrazide et N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide ont des structures et des propriétés apparentées.
Unicité
L’unicité de 3-(4-Isobutylphényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-5-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique distincte et des applications potentielles. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux pour la recherche et l’utilisation industrielle.
Propriétés
Numéro CAS |
303104-95-2 |
|---|---|
Formule moléculaire |
C20H21N5O |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O/c1-14(2)11-15-6-8-16(9-7-15)18-12-19(24-23-18)20(26)25-22-13-17-5-3-4-10-21-17/h3-10,12-14H,11H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
Clé InChI |
KBPJDAUTUATIBA-LPYMAVHISA-N |
SMILES isomérique |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)


![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11663937.png)

